molecular formula C16H21FN2O3 B4474220 Tert-butyl 2-[(3-fluorophenyl)carbamoyl]pyrrolidine-1-carboxylate

Tert-butyl 2-[(3-fluorophenyl)carbamoyl]pyrrolidine-1-carboxylate

Cat. No.: B4474220
M. Wt: 308.35 g/mol
InChI Key: WYHLQDCJJLCJNI-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(3-fluorophenyl)carbamoyl]pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a pyrrolidine ring, a fluorophenyl group, and a tert-butyl ester

Preparation Methods

The synthesis of tert-butyl 2-[(3-fluorophenyl)carbamoyl]pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with 3-fluorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of automated reactors and purification systems to achieve high yields and purity.

Chemical Reactions Analysis

Tert-butyl 2-[(3-fluorophenyl)carbamoyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 2-[(3-fluorophenyl)carbamoyl]pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(3-fluorophenyl)carbamoyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the carbamate group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar compounds to tert-butyl 2-[(3-fluorophenyl)carbamoyl]pyrrolidine-1-carboxylate include:

  • Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate
  • Tert-butyl (S)-2-((4′-fluoro-[1,1′-biphenyl]-4-yl)carbamoyl)pyrrolidine-1-carboxylate
  • Tert-butyl 3-(4-fluorophenyl)-3-formyl-1-pyrrolidinecarboxylate These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical and biological properties. The unique combination of the fluorophenyl group and the pyrrolidine ring in this compound contributes to its distinct characteristics and potential applications.

Properties

IUPAC Name

tert-butyl 2-[(3-fluorophenyl)carbamoyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O3/c1-16(2,3)22-15(21)19-9-5-8-13(19)14(20)18-12-7-4-6-11(17)10-12/h4,6-7,10,13H,5,8-9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHLQDCJJLCJNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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